16-Hydroxyhexadec-9-enoic acid
CAS No.: 17278-80-7
Cat. No.: VC21060289
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17278-80-7 |
|---|---|
| Molecular Formula | C16H30O3 |
| Molecular Weight | 270.41 g/mol |
| IUPAC Name | 16-hydroxyhexadec-9-enoic acid |
| Standard InChI | InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19) |
| Standard InChI Key | RPQJFAIEPUKQHK-UHFFFAOYSA-N |
| Isomeric SMILES | C(CCC/C=C/CCCCCCO)CCCC(=O)O |
| SMILES | C(CCCC=CCCCCCCO)CCCC(=O)O |
| Canonical SMILES | C(CCCC=CCCCCCCO)CCCC(=O)O |
Introduction
Chemical Structure and Properties
16-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid characterized by a hydroxyl group at the terminal (16th) carbon position and a double bond between the 9th and 10th carbon atoms. This structural arrangement classifies it as both an omega-hydroxy fatty acid and a monounsaturated fatty acid.
Basic Chemical Information
The fundamental chemical characteristics of 16-hydroxyhexadec-9-enoic acid are summarized in Table 1, providing essential identification parameters used in chemical databases and research literature.
Table 1: Chemical Identification Parameters of 16-Hydroxyhexadec-9-enoic Acid
| Parameter | Value |
|---|---|
| CAS Number | 17278-80-7 |
| Molecular Formula | C₁₆H₃₀O₃ |
| Molecular Weight | 270.41 g/mol |
| IUPAC Name | 16-hydroxyhexadec-9-enoic acid |
| Common Synonyms | 16-hydroxypalmitoleic acid, (Z)-16-hydroxyhexadec-9-enoic acid, (E)-16-hydroxyhexadec-9-enoic acid |
The compound exists in two isomeric forms based on the configuration around the double bond: the Z (cis) isomer and the E (trans) isomer. The Z isomer is more commonly encountered in natural systems and is often referred to as (Z)-16-hydroxyhexadec-9-enoic acid or 16-hydroxy-9Z-hexadecenoic acid .
Structural Characteristics
The molecular structure of 16-hydroxyhexadec-9-enoic acid features several important functional groups that define its chemical behavior:
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A carboxylic acid group (-COOH) at carbon-1
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A double bond between carbon-9 and carbon-10
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A hydroxyl group (-OH) at carbon-16 (the terminal carbon)
The presence of both a hydroxyl group and a carboxylic acid moiety renders this compound difunctional, allowing it to participate in a variety of chemical reactions. Additionally, the unsaturation introduced by the double bond creates a site for potential chemical modifications .
Chemical Classification
16-Hydroxyhexadec-9-enoic acid belongs to several chemical classifications:
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It is an omega-hydroxy-long-chain fatty acid, characterized by hydroxylation at the terminal carbon position
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It is a monounsaturated fatty acid due to the presence of a single double bond
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It is a derivative of palmitoleic acid, with an additional hydroxyl group at the terminal position
This multifaceted classification reflects the compound's complex structure and diverse chemical properties, contributing to its versatility in various applications.
Synthesis and Chemical Reactions
The synthesis and chemical reactivity of 16-hydroxyhexadec-9-enoic acid have been investigated through various approaches, with particular focus on its ability to undergo addition reactions at the double bond.
Synthetic Approaches
| Nitrile | Structure Type | Product |
|---|---|---|
| Acetonitrile | Simple aliphatic | 9-[acetamido]-16-ol-hexadecanoic acid |
| Propionitrile | Simple aliphatic | 9-[propionamido]-16-ol-hexadecanoic acid |
| β-Methoxypropionitrile | Functionalized aliphatic | 9-[β-methoxypropionamido]-16-ol-hexadecanoic acid |
| β-Ethoxypropionitrile | Functionalized aliphatic | 9-[β-ethoxypropionamido]-16-ol-hexadecanoic acid |
| Benzonitrile | Aromatic | 9-[benzamido]-16-ol-hexadecanoic acid |
| Benzyl cyanide | Aromatic | 9-[phenylacetamido]-16-ol-hexadecanoic acid |
| Ethylcyanoacetate | Functionalized | 9-[cyanoacetamido]-16-ol-hexadecanoic acid |
The mechanism of these additions involves amido-imidol tautomerization, with the reaction occurring specifically at carbon-9. This regioselectivity was validated through mass spectral fragmentation patterns, particularly McLafferty rearrangement, which showed molecular ion peaks at m/z 144 in all of the synthesized compounds .
The resulting 9-[substituted amido]-16-ol-hexadecanoic acids represent a novel class of oleochemicals with potential applications in various industrial sectors. The successful synthesis of these derivatives demonstrates the versatility of 16-hydroxyhexadec-9-enoic acid as a starting material for creating functionalized fatty acids with tailored properties .
Biological Significance
The biological roles of 16-hydroxyhexadec-9-enoic acid and similar long-chain hydroxy fatty acids are areas of ongoing research, with several important implications identified.
Cellular Functions
Long-chain fatty acids like 16-hydroxyhexadec-9-enoic acid play crucial roles in various cellular processes. Research indicates these compounds are involved in:
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Cellular signaling pathways that regulate metabolic processes
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Membrane structure and function, contributing to membrane fluidity and integrity
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Potential anti-inflammatory activities similar to those attributed to palmitoleic acid, its parent compound
Natural Occurrence
The presence of 16-hydroxyhexadec-9-enoic acid has been documented in natural sources, including shellac resin. In this context, the compound exists alongside other hydroxyaliphatic acids such as 6-oxotetradecanoic acid, 16-hydroxyhexadecanoic acid, and 6-hydroxyhexadec-9-enoic acid .
Additionally, the compound has been identified as a component in cyclic lipodepsipeptides, specifically orfamide N, where it serves as the fatty acid portion of the molecule. In this context, it appears in its (Z)-3R-hydroxyhexadec-9-enoic acid form, contributing to the biological activity of the lipopeptide .
Industrial Applications
The unique structure of 16-hydroxyhexadec-9-enoic acid makes it valuable for various industrial applications, particularly in the oleochemical sector.
Oleochemical Industry
The bifunctional nature of 16-hydroxyhexadec-9-enoic acid, with both a carboxylic acid group and a terminal hydroxyl group, makes it particularly valuable in oleochemical applications. Its derivatives find use in the synthesis of:
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Surfactants with specialized properties for cleaning and emulsification
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Emulsifiers for food and cosmetic applications
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Lubricants with enhanced performance characteristics
The presence of a double bond provides an additional site for chemical modification, further expanding the potential industrial applications of this compound.
Analytical Methods and Characterization
The characterization of 16-hydroxyhexadec-9-enoic acid typically employs various analytical techniques to confirm its structure and purity.
Spectroscopic Methods
Several spectroscopic methods have been employed for the characterization of 16-hydroxyhexadec-9-enoic acid and its derivatives:
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Mass spectrometry (MS) has been used to confirm molecular weight and structural features, particularly in studying its nitrile addition products
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, has been utilized to elucidate structural details
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Infrared (IR) spectroscopy has been applied to identify functional groups
Chromatographic Analysis
Chromatographic techniques have been employed for the isolation and analysis of 16-hydroxyhexadec-9-enoic acid:
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Flow injection analysis and liquid chromatography have been used for characterization in complex matrices like shellac resin
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High-performance liquid chromatography (HPLC) has been utilized for quantification and purity assessment
These analytical approaches provide essential information about the compound's structure, purity, and reactivity, supporting both research and industrial applications.
Related Compounds
16-Hydroxyhexadec-9-enoic acid is part of a broader family of related compounds that share structural similarities and often appear together in natural sources or synthetic pathways.
Derivatives and Analogues
Several compounds closely related to 16-hydroxyhexadec-9-enoic acid have been identified and studied:
Table 3: Related Compounds and Their Relationship to 16-Hydroxyhexadec-9-enoic Acid
| Compound | Molecular Formula | Relationship to 16-Hydroxyhexadec-9-enoic Acid |
|---|---|---|
| Methyl 16-hydroxyhexadec-9-enoate | C₁₇H₃₂O₃ | Methyl ester derivative |
| 16-Hydroxyhexadecanoic acid | C₁₆H₃₂O₃ | Saturated analogue (without double bond) |
| 9,10-Dihydroxyhexadecenoic acid | C₁₆H₃₀O₄ | Dihydroxylated analogue |
| 6-Hydroxyhexadec-9-enoic acid | C₁₆H₃₀O₃ | Positional isomer (hydroxyl at C-6) |
| 3-Hydroxyhexadec-9-enoic acid | C₁₆H₃₀O₃ | Positional isomer (hydroxyl at C-3) |
These related compounds often share similar physical and chemical properties, though with variations in reactivity due to the different positions of functional groups .
Complex Derivatives
In natural systems, 16-hydroxyhexadec-9-enoic acid can be incorporated into more complex structures:
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In shellac resin, it forms esters with other compounds, such as laccijalaric acid, creating structures like laccijalaric-(16-hydroxyhexadec-9-enoic) acid
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In cyclic lipodepsipeptides like orfamide N, it serves as the fatty acid component linked to amino acids
These complex derivatives demonstrate the versatility of 16-hydroxyhexadec-9-enoic acid as a building block for natural and synthetic compounds with specialized functions.
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